

Spectroscopic Profile of 4-(3,4-Dimethoxyphenyl)butanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: **4-(3,4-Dimethoxyphenyl)butanoic acid**

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(3,4-Dimethoxyphenyl)butanoic acid** (CAS No: 13575-74-1), a key intermediate in various synthetic applications. This document details expected and reported spectral data, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Molecular Structure and Properties

- IUPAC Name: **4-(3,4-dimethoxyphenyl)butanoic acid**
- Molecular Formula: **C₁₂H₁₆O₄**
- Molecular Weight: **224.25 g/mol**
- Melting Point: **60-62 °C**[\[1\]](#)

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-(3,4-Dimethoxyphenyl)butanoic acid**. While mass spectrometry data is derived from experimental

reports, the Nuclear Magnetic Resonance (NMR) and Infrared (IR) data are based on characteristic chemical shift and absorption frequency ranges for the constituent functional groups, as specific peak lists for this compound are not readily available in the surveyed literature.

Mass Spectrometry Data

The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Technique	Parameter	Value (m/z)	Interpretation
GC-MS (EI)	Molecular Ion $[M]^+$	224	Corresponds to the molecular weight of the compound. [2]
GC-MS (EI)	Base Peak	151	Likely corresponds to the stable 3,4-dimethoxybenzyl cation fragment. [2]
GC-MS (EI)	Major Fragment	164	Plausible fragment resulting from cleavage of the butyric acid side chain. [2]

Predicted ^1H NMR Spectroscopic Data

Proton NMR (^1H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms within the molecule. The following are predicted chemical shifts for a standard deuterated chloroform (CDCl_3) solvent.

Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
Carboxylic Acid (-COOH)	10.0 - 13.0	Broad Singlet	1H
Aromatic (Ar-H)	6.7 - 6.9	Multiplet	3H
Methoxy (-OCH ₃)	~3.8	Singlet	6H
Benzyllic (-CH ₂ -Ar)	2.5 - 2.7	Triplet	2H
Aliphatic (-CH ₂ -COOH)	2.3 - 2.5	Triplet	2H
Aliphatic (-CH ₂ -)	1.8 - 2.0	Multiplet	2H

Predicted ¹³C NMR Spectroscopic Data

Carbon NMR (¹³C NMR) spectroscopy provides information on the different carbon environments in the molecule.

Assignment	Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)	175 - 185
Aromatic (C-O)	145 - 150
Aromatic (C-C)	130 - 135
Aromatic (C-H)	110 - 125
Methoxy (-OCH ₃)	55 - 60
Benzyllic (-CH ₂ -Ar)	30 - 40
Aliphatic (-CH ₂ -COOH)	30 - 40
Aliphatic (-CH ₂ -)	25 - 35

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3300 - 2500	O-H Stretch	Carboxylic Acid	Broad, Strong
3000 - 2850	C-H Stretch	Alkane	Medium
~2950, ~2850	C-H Stretch	Methoxy	Medium
1725 - 1700	C=O Stretch	Carboxylic Acid	Strong
1600 - 1450	C=C Stretch	Aromatic Ring	Medium-Weak
1320 - 1000	C-O Stretch	Ether, Carboxylic Acid	Strong

Experimental Protocols

The following sections describe standardized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(3,4-Dimethoxyphenyl)butanoic acid** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire the spectrum at a probe temperature of 298 K.
 - Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum and

integrate all signals.

- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of ^{13}C .
 - Maintain a constant probe temperature. Process the data similarly to the ^1H NMR spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation: Place a small amount of the solid **4-(3,4-Dimethoxyphenyl)butanoic acid** directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
 - Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
 - The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm^{-1}).

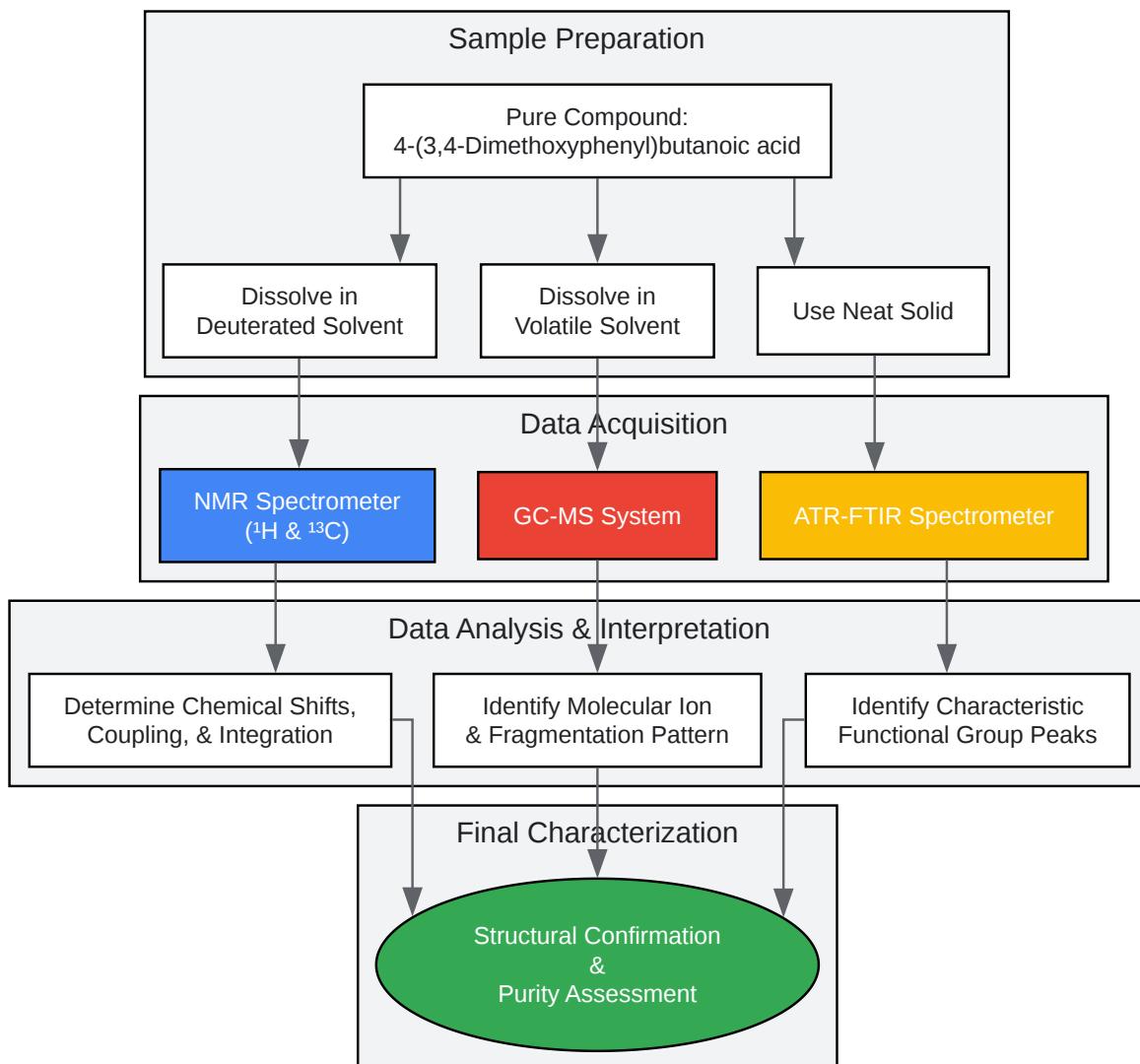
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.

- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) with an electron ionization (EI) source.
- Chromatographic Separation:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - Employ a suitable capillary column (e.g., a nonpolar DB-5 or equivalent).
 - Use a temperature program to elute the compound, for example, starting at 100 °C and ramping to 280 °C at 10 °C/min.
- Mass Spectrometric Detection:
 - The EI source energy is typically set to 70 eV.
 - Scan a mass range of m/z 40-400 to detect the molecular ion and relevant fragments.
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a small molecule like **4-(3,4-Dimethoxyphenyl)butanoic acid**.



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Caption: General workflow for spectroscopic analysis.

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References

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- 2. 4-(3,4-Dimethoxyphenyl)butanoic acid | C12H16O4 | CID 323675 - PubChem [pubchem.ncbi.nlm.nih.gov]
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